molecular formula C19H16N2O5 B2713108 Ethyl 2-cyano-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enoate CAS No. 340212-06-8

Ethyl 2-cyano-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enoate

Cat. No. B2713108
CAS RN: 340212-06-8
M. Wt: 352.346
InChI Key: UGSIUJIZQWDRTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 2-cyano-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enoate involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . Two nitro substituted ethyl (2E)-2-cyano-3-phenylprop-2-enoate with molecular formula C12H10N2O4 have been synthesized and characterized by single-crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of Ethyl 2-cyano-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enoate is characterized by weak C–H···O=C/O (nitro group), C–H···N, and π–π intermolecular interactions which contribute towards the stability of the crystal packing . The lattice energies have been calculated using the PIXEL approach .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 2-cyano-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enoate are characterized by the use of cyanoacetohydrazides in heterocyclic synthesis via different types of reaction, including cyclocondensation and cyclization .


Physical And Chemical Properties Analysis

Ethyl 2-cyano-3- (4-nitrophenyl)prop-2-enoate has a molecular weight of 246.22 . More detailed physical and chemical properties such as density, melting point, boiling point, etc., were not found in the search results.

Scientific Research Applications

Synthesis of 4-Hydroxy-2-(Trifluoromethyl) Quinolines

Organic Dye Synthesis

Structural Analysis and Enamine Formulation

Heterocyclic Compound Synthesis

Mechanism of Action

While the specific mechanism of action for Ethyl 2-cyano-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enoate is not explicitly mentioned in the search results, it’s worth noting that indole derivatives, which are structurally similar, have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety and Hazards

The safety information for Ethyl 2-cyano-3- (4-nitrophenyl)prop-2-enoate indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H312, and H332. The precautionary statements include P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 .

properties

IUPAC Name

ethyl 2-cyano-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-2-25-19(22)16(12-20)11-14-5-9-18(10-6-14)26-13-15-3-7-17(8-4-15)21(23)24/h3-11H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSIUJIZQWDRTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)OCC2=CC=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyano-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enoate

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